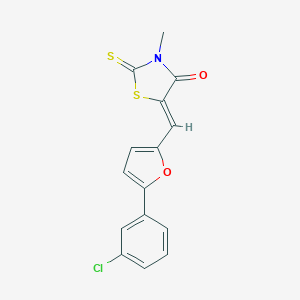![molecular formula C22H27N3O2 B240369 N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B240369.png)
N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide, commonly known as CPP-ACP, is a bioactive agent that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a complex consisting of casein phosphopeptides (CPP) and amorphous calcium phosphate (ACP), which provides a unique mode of action and benefits over traditional calcium phosphate-based products.
Mechanism of Action
The mechanism of action of N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP involves the formation of a complex between casein phosphopeptides and amorphous calcium phosphate. The complex has a high affinity for tooth enamel and can penetrate the pores of the enamel surface. Once inside the enamel, N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP releases calcium and phosphate ions, which help to remineralize the enamel and prevent the progression of dental caries. In addition, N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP has been shown to have an antibacterial effect on the bacteria responsible for dental caries.
Biochemical and Physiological Effects
N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP has been shown to have several biochemical and physiological effects, including the promotion of remineralization, inhibition of demineralization, and antibacterial activity. N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP has also been shown to improve the mechanical properties of enamel and dentin, making them more resistant to acid erosion and wear.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP is its ease of use in lab experiments. N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP is stable and easy to handle, making it an ideal candidate for in vitro studies. However, one of the limitations of N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP is its limited solubility in water, which can make it difficult to incorporate into some experimental designs.
Future Directions
There are several future directions for research on N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP, including the development of new formulations with improved solubility and bioactivity, the investigation of its potential use in other fields, such as dermatology and ophthalmology, and the exploration of its mechanism of action at the molecular level. In addition, further studies are needed to determine the optimal dosage and application of N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP for different clinical scenarios.
Conclusion
In conclusion, N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP is a bioactive agent that has shown great potential for various applications in dentistry, orthopedics, and food science. N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP has a unique mode of action and several biochemical and physiological effects that make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP remains a promising area of study for future research.
Synthesis Methods
The synthesis of N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP involves the reaction of casein phosphopeptides and amorphous calcium phosphate under controlled conditions. The process involves the addition of calcium hydroxide to a solution of casein phosphopeptides, followed by the addition of orthophosphoric acid. The resulting mixture is then heated and stirred to form N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP. The synthesis method has been optimized to produce a high yield of N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP with consistent quality.
Scientific Research Applications
N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP has been extensively studied for its potential applications in various fields, including dentistry, orthopedics, and food science. In dentistry, N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP has been shown to have a significant effect on remineralizing enamel and inhibiting the progression of dental caries. In orthopedics, N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP has been studied for its potential use in bone regeneration and repair. In food science, N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide-ACP has been used as a functional ingredient to improve the nutritional quality and stability of food products.
properties
Product Name |
N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide |
|---|---|
Molecular Formula |
C22H27N3O2 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[4-(cyclohexylcarbamoylamino)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H27N3O2/c26-21(16-11-17-7-3-1-4-8-17)23-19-12-14-20(15-13-19)25-22(27)24-18-9-5-2-6-10-18/h1,3-4,7-8,12-15,18H,2,5-6,9-11,16H2,(H,23,26)(H2,24,25,27) |
InChI Key |
CFGLGOGUNQQTFC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B240291.png)
![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)
![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)
![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)
![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)


![N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B240346.png)

![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide](/img/structure/B240349.png)